molecular formula C16H14ClNO2 B2416859 2-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide CAS No. 1787545-10-1

2-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide

Cat. No.: B2416859
CAS No.: 1787545-10-1
M. Wt: 287.74
InChI Key: APOFRUUFILZPPQ-UHFFFAOYSA-N
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Description

2-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzofuran moiety, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of the chloro and benzofuran groups in its structure suggests potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes or ketones.

    Introduction of the Chloro Group: Chlorination of the benzamide can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Coupling Reaction: The final step involves coupling the benzofuran moiety with the chlorinated benzamide under suitable conditions, often using a base such as triethylamine (TEA) and a solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione.

    Reduction: Reduction of the chloro group can lead to the formation of the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents.

Major Products

    Oxidation: Benzofuran-2,3-dione.

    Reduction: 2-amino-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide.

    Substitution: 2-substituted-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide derivatives.

Scientific Research Applications

2-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamide derivatives.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,3-dihydro-1-benzofuran-3-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    2-chloro-N-(2,3-dihydro-1-benzofuran-3-yl)propionamide: Similar structure but with a propionamide group.

Uniqueness

2-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide is unique due to its specific combination of the benzofuran and benzamide moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c17-14-7-3-1-6-13(14)16(19)18-9-11-10-20-15-8-4-2-5-12(11)15/h1-8,11H,9-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOFRUUFILZPPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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